![molecular formula C16H8ClNO B12563022 2-Chloro-7H-indeno[2,1-C]quinolin-7-one CAS No. 192513-63-6](/img/structure/B12563022.png)
2-Chloro-7H-indeno[2,1-C]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7H-indeno[2,1-C]quinolin-7-one is a heterocyclic compound that belongs to the class of indenoquinolinones. This compound is characterized by its fused ring structure, which includes both indene and quinoline moieties. The presence of a chlorine atom at the second position adds to its unique chemical properties. Indenoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-mediated simultaneous C–H (aldehyde) and C–X bond activation . This method utilizes palladium catalysts and aryne intermediates to achieve the desired indenoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7H-indeno[2,1-C]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against various biological targets, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Chloro-7H-indeno[2,1-C]quinolin-7-one involves its interaction with various molecular targets. One of the key mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA strands further enhances its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-methoxy-7H-indeno[2,1-C]quinolin-7-one
- 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-C]quinolin-7-one oxime
Uniqueness
2-Chloro-7H-indeno[2,1-C]quinolin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the second position enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its potent topoisomerase II inhibitory activity makes it a valuable compound in anticancer research .
Eigenschaften
CAS-Nummer |
192513-63-6 |
|---|---|
Molekularformel |
C16H8ClNO |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
2-chloroindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C16H8ClNO/c17-9-5-6-14-12(7-9)15-10-3-1-2-4-11(10)16(19)13(15)8-18-14/h1-8H |
InChI-Schlüssel |
NEFOGNPVZKDTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C=C(C=CC4=NC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
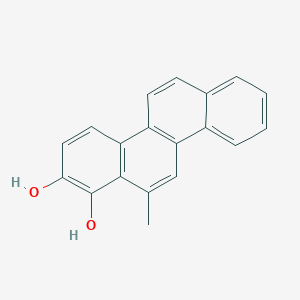
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
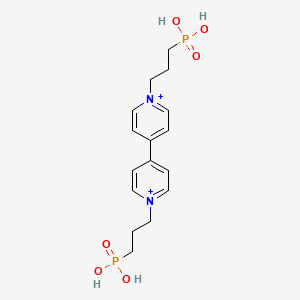
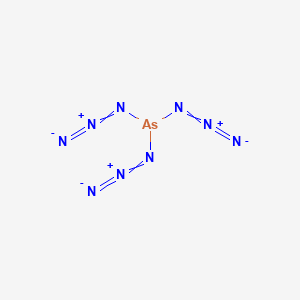
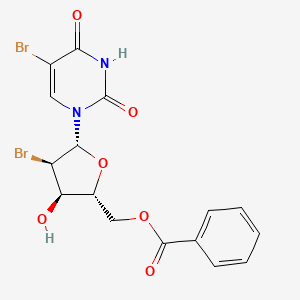
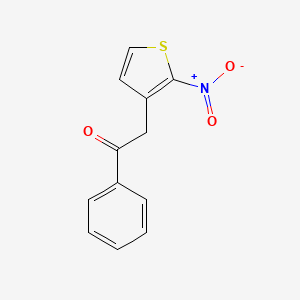

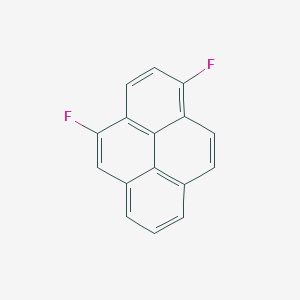

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

